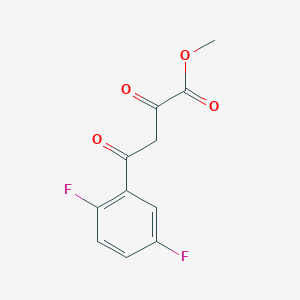

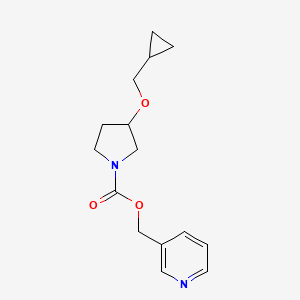

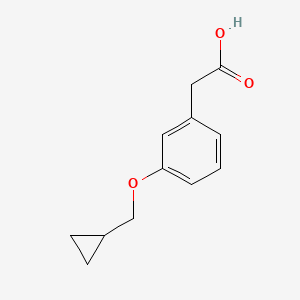

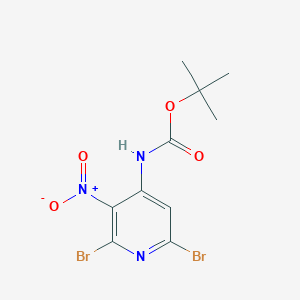

Pyridin-3-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-3-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of pyrrolidine and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Properties

Pyridin-3-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is involved in various synthetic pathways, showcasing its versatility in organic chemistry. A notable application includes its use in the practical large-scale synthesis of bioactive molecules. For instance, it serves as a precursor in the synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a compound that demonstrates the chemical's role in creating intermediates for further pharmaceutical development. This synthesis emphasizes the chemical's utility in producing compounds with potential biological activities, achieved through 1,3-dipolar cycloaddition reactions and subsequent reductions (Kotian et al., 2005).

Application in Heterocyclic Chemistry

The compound's role extends to the stereoselective synthesis of azetidines and pyrrolidines, highlighting its importance in generating structurally diverse heterocycles. These processes are pivotal for the development of new therapeutic agents, where the stereochemistry can significantly influence biological activity. The base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes, leading to the formation of pyrrolidin-3-ols, underscores the compound's utility in constructing complex molecular architectures with high stereocontrol (Medjahdi et al., 2009).

Role in Conducting Polymer Synthesis

Moreover, Pyridin-3-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate contributes to the field of materials science through the synthesis of conducting polymers. The chemical's incorporation into polymer backbones, specifically in the development of poly[bis(pyrrol-2-yl)arylenes], showcases its application beyond small molecule synthesis. These polymers, derived from low oxidation potential monomers based on pyrrole, have significant implications for electronic and optoelectronic devices, demonstrating the chemical's versatility in contributing to advancements in materials science (Sotzing et al., 1996).

Biomedical Research Applications

In the biomedical research domain, the compound is instrumental in the synthesis of intercalating nucleic acids (INAs), where N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, synthesized from the chemical, is used. These INAs are crucial for understanding DNA and RNA interactions, offering insights into the structural dynamics of nucleic acids and their potential therapeutic applications. The slight destabilization induced in INA-DNA duplexes versus the strong destabilization in INA-RNA duplexes by the incorporation of N-(pyren-1-ylmethyl)azasugar moiety into oligodeoxynucleotides highlights the nuanced effects these molecules can have on nucleic acid structures (Filichev & Pedersen, 2003).

properties

IUPAC Name |

pyridin-3-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-15(20-11-13-2-1-6-16-8-13)17-7-5-14(9-17)19-10-12-3-4-12/h1-2,6,8,12,14H,3-5,7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNLOAILVLQQAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)OCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridin-3-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

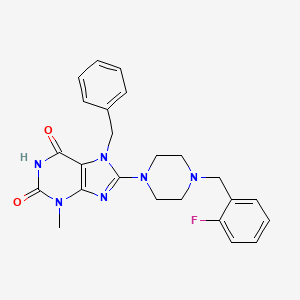

![N-(4-bromo-3-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2733523.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(naphthalen-1-yl)methanone](/img/structure/B2733529.png)

![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2733531.png)